RC-3095

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

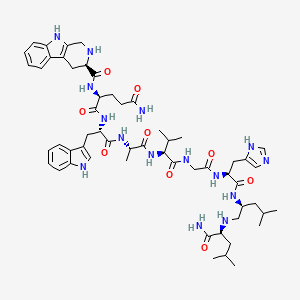

Formule moléculaire |

C56H79N15O9 |

|---|---|

Poids moléculaire |

1106.3 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32-,35-,41-,42-,43+,44-,45-,49-/m0/s1 |

Clé InChI |

IUYCRRDHLJIJBB-QAGBKCHLSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56 |

SMILES canonique |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56 |

Origine du produit |

United States |

Foundational & Exploratory

RC-3095: A Technical Overview of its Affinity for the Gastrin-Releasing Peptide Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin, are involved in a variety of physiological processes and have been implicated in the growth of several types of tumors. As a GRPR antagonist, this compound has been investigated for its potential as an anticancer agent by blocking the proliferative signals mediated by GRP. This technical guide provides an in-depth overview of the binding affinity of this compound to the GRPR, including available quantitative data, experimental methodologies, and an examination of the associated signaling pathways.

Binding Affinity of this compound

Quantitative Data

The most specific quantitative measure of this compound's functional antagonism comes from a GRPR redistribution assay. In this assay, which measures the inhibition of GRP-induced receptor internalization, this compound demonstrated a half-maximal effective concentration (EC50) of approximately 100 nM.

| Parameter | Value | Assay Type | Cell Line |

| EC50 | ~100 nM | GRPR Redistribution Assay (Antagonist Format) | U2OS |

It is important to note that the EC50 value in a functional assay reflects the concentration of the antagonist required to inhibit 50% of the agonist response, and while related to binding affinity, it is not a direct measure of the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) from a competitive binding assay.

Experimental Protocols

GRPR Redistribution Assay (Antagonist Format)

This assay quantifies the ability of an antagonist to inhibit the agonist-induced internalization of the GRPR.

Objective: To determine the functional potency of this compound as a GRPR antagonist.

General Procedure:

-

Cell Culture: Human osteosarcoma (U2OS) cells stably expressing a green fluorescent protein (GFP)-tagged human GRPR are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Preparation: A dilution series of this compound is prepared. A fixed concentration of the agonist, gastrin-releasing peptide (GRP), is also prepared.

-

Treatment: The cells are co-incubated with the GRP agonist and the various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Fixation and Staining: Cells are fixed with a suitable fixative (e.g., formaldehyde) and cell nuclei are stained with a fluorescent dye (e.g., Hoechst stain).

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. The degree of GRPR-GFP internalization (redistribution from the cell membrane to the cytoplasm) is quantified.

-

Data Analysis: The percentage of inhibition of GRP-induced internalization is plotted against the concentration of this compound to determine the EC50 value.

Competitive Radioligand Binding Assay (General Protocol)

While specific data for this compound from this type of assay is not available, the following is a general protocol for determining the binding affinity (Ki or IC50) of a GRPR antagonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of an unlabeled antagonist for the GRPR.

Materials:

-

Cell Membranes or Whole Cells: Expressing the human GRPR (e.g., PC-3 or Swiss 3T3 cells).

-

Radioligand: A radiolabeled GRPR agonist or antagonist with high affinity, typically 125I-[Tyr4]-bombesin.

-

Unlabeled Antagonist: this compound.

-

Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin and protease inhibitors.

-

Filtration Apparatus: To separate bound from free radioligand.

Procedure:

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes or whole cells in the presence of increasing concentrations of the unlabeled antagonist (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the cell membranes and the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding of the radioligand is plotted against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The gastrin-releasing peptide receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq and Gα12/13 pathways upon activation by an agonist like GRP. As an antagonist, this compound competitively binds to the GRPR and prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

GRPR Signaling Cascade and Point of Inhibition by this compound

Caption: GRPR signaling and this compound's point of inhibition.

Experimental Workflow for Assessing GRPR Antagonism

Caption: Workflow for characterizing a GRPR antagonist like this compound.

Conclusion

This compound is a well-established antagonist of the gastrin-releasing peptide receptor with demonstrated functional potency. While specific high-resolution binding affinity data such as Ki values from competitive radioligand binding assays are not widely published, its efficacy in functional assays and in vivo models underscores its high affinity for the GRPR. The methodologies and signaling pathway information provided in this guide offer a comprehensive technical framework for researchers and drug development professionals working with this compound and other GRPR-targeting compounds. Further studies employing standardized competitive binding assays would be beneficial to precisely quantify its binding affinity and facilitate direct comparisons with other GRPR antagonists.

RC-3095: A Technical Overview of its Early Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095, a potent and selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, emerged from early research as a promising candidate for therapeutic intervention, primarily in oncology. This technical guide provides an in-depth analysis of the foundational studies that elucidated the synthesis, mechanism of action, and preclinical efficacy of this compound. Data from key in vitro and in vivo experiments are summarized, and detailed methodologies are provided. Signaling pathways and experimental workflows are visually represented to offer a comprehensive understanding of the core principles underlying the discovery and initial investigation of this compound.

Introduction

Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are regulatory peptides that exert a wide range of physiological effects through their interaction with specific G protein-coupled receptors.[1][2] Of particular interest to the scientific community has been their role as potent mitogens, stimulating the proliferation of various normal and neoplastic cells.[2] The discovery that bombesin-like peptides could function as autocrine or paracrine growth factors for several human cancers, including small cell lung, prostate, and breast cancer, spurred the development of receptor antagonists to block these proliferative signals.[2][3]

This compound, with the chemical structure [D-Tpi6, Leu13 psi(CH2NH)-Leu14] bombesin-(6-14), was synthesized as a potent and selective antagonist of the GRPR.[2][4] This guide delves into the early-stage research that characterized this compound, laying the groundwork for its further development.

Synthesis and Structure

This compound is a synthetic pseudononapeptide analog of the C-terminal fragment of bombesin.[2] Its development was part of a broader effort to create more potent and stable bombesin antagonists.[2] The key structural modifications in this compound compared to the native peptide include the incorporation of a D-tetrahydroisoquinoline-3-carboxylic acid (D-Tpi) residue at position 6 and a reduced peptide bond (psi[CH2NH]) between leucine residues at positions 13 and 14.[2][4] These alterations were designed to increase receptor binding affinity and prolong the peptide's metabolic stability. While the precise, step-by-step synthesis protocol for this compound is proprietary to the synthesizing laboratory, it is understood to have been produced through solid-phase peptide synthesis, a standard method for creating custom peptide sequences.[5][6]

Mechanism of Action

This compound functions as a competitive antagonist at the GRPR.[7] By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the binding of endogenous ligands like GRP.[2] The binding of GRP to its receptor activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This, in turn, triggers an increase in intracellular calcium and the activation of protein kinase C (PKC), culminating in cell proliferation.[2]

Furthermore, early studies revealed a more complex mechanism involving crosstalk with other signaling pathways. A significant finding was that the antitumor effect of this compound was associated with a downregulation of epidermal growth factor (EGF) receptors in tumor cells.[7][8] This suggests that this compound may interfere with the synergistic signaling between GRPR and EGFR pathways, both of which are critical for tumor growth.

Figure 1: Simplified signaling pathway of GRPR and the inhibitory action of this compound.

Preclinical Studies

This compound has been evaluated in a variety of preclinical models, demonstrating its potential as an anti-cancer agent and an anti-inflammatory molecule.

In Vitro Studies

While specific IC50 or Ki values for this compound are not consistently reported in the initial public literature, its potent antagonistic activity has been demonstrated through competitive binding assays and functional assays measuring the inhibition of GRP-stimulated cellular responses, such as calcium mobilization.[9]

In Vivo Animal Studies

A significant body of preclinical work has focused on the antitumor effects of this compound in xenograft models of human cancers.

Experimental Protocol: Xenograft Tumor Growth Inhibition

-

Cell Culture: Human cancer cell lines (e.g., HT-29 colon cancer, MCF-7 MIII breast cancer) are cultured in appropriate media.[8][10]

-

Animal Model: Athymic nude mice are typically used to prevent rejection of the human tumor xenografts.[8][10]

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[10]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered, often via daily subcutaneous injections at doses ranging from 10 to 60 µ g/day .[7][8]

-

Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the animals are also monitored.[10]

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, receptor assays).[10]

Figure 2: General experimental workflow for in vivo xenograft studies.

Table 1: Summary of In Vivo Oncology Studies with this compound

| Cancer Model | Animal | Dose and Administration | Key Findings |

| Pancreatic Cancer (BOP-induced) | Syrian Golden Hamsters | 60 µ g/day | Dose-dependent inhibition of tumor growth; decreased weight of tumorous pancreata.[7] |

| Breast Cancer (MCF-7 MIII xenograft) | Nude Mice | 10 µg, s.c., twice daily | Suppressed tumor growth after 4 weeks; significantly decreased final tumor volume and weight.[8] |

| Colon Cancer (HT-29 xenograft) | Nude Mice | 20 µ g/day , s.c. | Significant inhibition of tumor growth.[10] |

This compound has also been investigated for its anti-inflammatory properties in models of arthritis and its effects in models of ischemia-reperfusion injury.[11] In experimental arthritis models, this compound demonstrated anti-inflammatory effects.[11] However, in a model of lung ischemia-reperfusion injury, this compound did not show a protective effect.[11]

Phase I Clinical Trial

The promising preclinical data led to a Phase I clinical trial to assess the safety and feasibility of this compound in patients with advanced solid malignancies.

Table 2: Phase I Clinical Trial of this compound

| Parameter | Details |

| Objective | To determine the safety and feasibility of daily subcutaneous injections of this compound.[1] |

| Patient Population | 25 patients with advanced and refractory solid malignancies.[1] |

| Dosing | Dose escalation from 8 to 96 µg/kg, administered once or twice daily.[1] |

| Toxicity | The primary toxicity observed was local discomfort at the injection site, particularly at higher doses.[1] |

| Pharmacokinetics | At the 96 µg/kg dose, plasma concentrations of >100 ng/mL were maintained for about 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[1] |

| Efficacy | No objective tumor responses were observed. A minor, short-lasting response was noted in one patient with a GRP-expressing medullary carcinoma of the thyroid.[1] |

| Outcome | A recommended dose for Phase II trials could not be established due to local toxicity at the injection site.[1] |

Conclusion

The early studies on this compound successfully identified it as a potent and selective GRPR antagonist with significant antitumor activity in a range of preclinical cancer models. Its mechanism of action, involving both direct antagonism of GRPR and modulation of the EGFR pathway, highlighted the intricate signaling networks involved in cancer cell proliferation. While the Phase I clinical trial did not lead to immediate further development in oncology due to local toxicity, the foundational research on this compound has provided invaluable insights into the therapeutic potential of targeting the bombesin/GRP system. These early discoveries continue to inform the development of next-generation GRPR antagonists with improved pharmacokinetic profiles and better tolerability for a variety of therapeutic applications.[2]

References

- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of bombesin, gastrin-releasing peptide (GRP)(14-27) and bombesin/GRP receptor antagonist this compound on growth of nitrosamine-induced pancreatic cancers in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of bombesin/gastrin-releasing peptide (GRP) antagonists RC-3950-II and this compound on MCF-7 MIII human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

RC-3095: A Technical Guide to a Selective GRPR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of RC-3095, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). It covers the molecule's mechanism of action, pharmacological profile, preclinical efficacy, and clinical evaluation, along with detailed experimental protocols for its characterization.

Introduction: The GRPR Target and this compound

The Gastrin-Releasing Peptide (GRP) and its receptor, GRPR, are implicated in numerous physiological processes. In oncology, the GRP/GRPR axis has drawn significant attention as it can function as an autocrine or paracrine growth factor, promoting the proliferation and metastasis of various malignancies, including prostate, breast, lung, pancreatic, and colon cancers.[1] this compound, a synthetic peptide analog of bombesin, is a potent and selective GRPR antagonist designed to block this signaling pathway.[2][3] Its development has been aimed at inhibiting tumor growth by preventing GRP from binding to its receptor on cancer cells.[4][5]

Mechanism of Action

This compound functions as a competitive antagonist at the GRPR.[6] By occupying the receptor's binding site, it prevents the endogenous ligand, GRP, from initiating downstream signal transduction. Activation of GRPR typically stimulates multiple protein kinase pathways, including phospholipase C (PLC)/protein kinase C (PKC), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated protein kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT cascades, which are critical for cell survival and proliferation.[1]

Furthermore, the antitumor effect of this compound is not limited to direct GRPR blockade. Studies have shown that its action can interfere with the epidermal growth factor receptor (EGFR) pathways. Treatment with this compound has been shown to decrease the levels and mRNA expression of EGFR in small cell lung carcinoma (SCLC) and MXT mouse mammary cancers, suggesting a broader mechanism of growth inhibition.[7]

Pharmacological Profile

The pharmacological profile of this compound has been characterized through binding assays, and its pharmacokinetic properties have been evaluated in both preclinical models and human clinical trials.

While specific Kᵢ or IC₅₀ values for this compound are not consistently reported in publicly available literature, it is widely characterized as a potent and selective peptide antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR).[2][3] Its selectivity is crucial for minimizing off-target effects, as the bombesin receptor family also includes the neuromedin B receptor (NMBR) and bombesin receptor subtype 3 (BRS-3).[8]

Table 1: Binding Profile of this compound

| Target | Activity | Selectivity | Reference |

|---|

| GRPR (Bombesin Receptor) | Potent Antagonist | Selective for GRPR |[2][3][6] |

Pharmacokinetic studies have revealed a relatively short half-life in rodents, while data from a Phase I clinical trial in humans showed a longer plasma elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Key Parameters | Reference |

|---|---|---|---|---|

| Rat | IV | 100 µg | Cmax: ~1.3 µg/mL (at 2 min); Undetectable by 3 hr. | [8] |

| SC | 100 µg | Cmax: 32 ng/mL; Tmax: 15 min. | [8] | |

| Mouse | IV | 40 µg | Cmax: 7.7 µg/mL (at 2 min). | [8] |

| SC | 40 µg | Cmax: 271 ng/mL; Tmax: 15 min. | [8] |

| Human | SC | 96 µg/kg | Plasma concentration >100 ng/mL for ~8 hours; Plasma elimination half-life: 8.6-10.9 hours. |[5] |

Preclinical Efficacy in Oncology

This compound has demonstrated significant antitumor activity across a wide range of human cancer xenograft models in vivo.

Table 3: Summary of In Vivo Antitumor Efficacy of this compound

| Cancer Type (Cell Line) | Animal Model | This compound Dosage | Key Findings | Reference |

|---|---|---|---|---|

| SCLC (H-69) | Athymic Nude Mice | 10 µ g/day SC for 5 weeks | Decreased tumor volume by ~50%. Reduced GRPR and EGFR levels. | [7] |

| Pancreatic (CFPAC-1) | Nude Mice | 10 µg SC, twice daily | Inhibited tumor growth. | [9] |

| Glioblastoma (C6) | Rat | 0.3 mg/kg | Reduced tumor size; effect enhanced when combined with temozolomide. | [10] |

| Various Models | Nude Mice, Hamsters | 20-60 µ g/day via osmotic minipumps | Potent tumor-growth inhibitor in pancreatic, mammary, and prostate cancer models. |[8] |

Clinical Evaluation

This compound has been evaluated in a Phase I clinical trial involving patients with advanced solid malignancies. The trial aimed to determine the safety and feasibility of daily subcutaneous injections.

Table 4: Summary of Phase I Clinical Trial of this compound

| Parameter | Details | Reference |

|---|---|---|

| Phase | I | [5] |

| Patient Population | 25 patients with advanced, refractory solid malignancies. | [5] |

| Dosage | Dose escalation from 8 to 96 µg/kg, administered once or twice daily via SC injection. | [5] |

| Toxicity | The primary toxicity was local discomfort at the injection site, particularly at higher doses. No other significant organ toxicity was detected. | [5] |

| Antitumor Activity | No objective tumor responses were observed. A short-lasting minor response was seen in one patient with a GRP-expressing medullary thyroid carcinoma. | [5] |

Experimental Protocols

The following sections detail standardized protocols for evaluating GRPR antagonists like this compound.

This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for GRPR expressed on cancer cells by measuring its ability to displace a radiolabeled ligand.

Materials:

-

GRPR-expressing cells (e.g., PC-3 human prostate cancer cell line).

-

Cell culture medium (e.g., F-12K with 10% FBS).

-

Binding buffer (e.g., RPMI 1640 with 2 mg/mL BSA and 20 mM HEPES).

-

Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]Bombesin).

-

Test compound (this compound) at various concentrations.

-

Multi-well cell culture plates (e.g., 24-well).

-

Gamma counter.

Methodology:

-

Cell Seeding: Seed PC-3 cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 24-48 hours to allow for adherence.

-

Preparation: On the day of the experiment, aspirate the growth medium and wash the cell monolayer with binding buffer.

-

Competitive Incubation:

-

Add 50 µL of this compound at decreasing concentrations (e.g., from 10 µM to 1 pM) to designated wells.

-

For total binding, add 50 µL of binding buffer.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled bombesin (e.g., 1 µM).

-

-

Radioligand Addition: Add 50 µL of ¹²⁵I-[Tyr⁴]Bombesin at a constant concentration (e.g., 0.011 nM) to all wells.

-

Incubation: Incubate the plates with moderate agitation for 1 hour at a controlled temperature (e.g., 27°C or 37°C).

-

Washing: Aspirate the incubation medium and quickly wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis & Counting: Lyse the cells using a suitable buffer (e.g., 1N NaOH) and transfer the lysate to counting tubes.

-

Data Analysis: Measure the radioactivity in each tube using a gamma counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

This protocol outlines a typical in vivo study to assess the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Tumor cells (e.g., H-69 SCLC).

-

Immunocompromised mice (e.g., Athymic Nude mice, 6-8 weeks old).

-

This compound sterile solution.

-

Vehicle control (e.g., sterile saline).

-

Calipers for tumor measurement.

-

Anesthetic and euthanasia agents.

Methodology:

-

Cell Inoculation: Subcutaneously inoculate a suspension of H-69 SCLC cells (e.g., 5-10 x 10⁶ cells in 100 µL of saline/Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound 10 µ g/day ). Ensure average tumor volumes are similar across groups.

-

Treatment Administration: Administer this compound or vehicle via the planned route (e.g., subcutaneous injection) according to the dosing schedule (e.g., daily for 5 weeks).

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health status as indicators of toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for the planned duration.

-

Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them (tumor burden), and process them for further analysis (e.g., receptor analysis via RT-PCR or immunohistochemistry).

-

Data Analysis: Compare the mean tumor volumes and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). Plot tumor growth curves over time for each group.

Conclusion

This compound is a well-characterized selective GRPR antagonist with potent preclinical antitumor activity across a variety of cancer models.[7][8] Its mechanism involves the direct blockade of GRP-stimulated growth pathways and indirect modulation of other critical signaling networks, such as the EGFR pathway.[7] While preclinical data were promising, its clinical development has been hampered by local toxicity at the injection site, which prevented the determination of a maximum tolerated dose in a Phase I trial.[5] Despite these challenges, this compound remains a valuable tool for researching GRPR signaling. Future development of GRPR antagonists may require novel formulations, such as slow-release preparations, or second-generation molecules with improved pharmacokinetic and toxicity profiles to fully realize the therapeutic potential of targeting the GRP/GRPR axis in cancer.[5]

References

- 1. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-proliferative effect of the gastrin-release peptide receptor antagonist this compound plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of RC-3095: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 is a potent and selective synthetic peptide antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cell proliferation and inflammation. This document provides an in-depth technical overview of the pharmacological profile of this compound, summarizing its mechanism of action, preclinical and clinical findings, and the experimental methodologies used in its evaluation. This compound has demonstrated significant anti-tumor activity in a range of cancer models and notable anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Bombesin and its mammalian analogue, gastrin-releasing peptide (GRP), are neuropeptides that exert their effects through a family of bombesin receptors, which includes the gastrin-releasing peptide receptor (GRPR), the neuromedin B receptor (NMBR), and the bombesin receptor subtype 3 (BRS-3).[1] GRP and its receptor are overexpressed in various malignancies, where they can act as autocrine or paracrine growth factors.[2] This has made the GRPR a compelling target for the development of novel cancer therapies. This compound, a synthetic pseudononapeptide bombesin antagonist, was developed to specifically block the binding of GRP to GRPR, thereby inhibiting its downstream effects.[3][4] This guide details the pharmacological characteristics of this compound, its effects in preclinical models, and its initial evaluation in a clinical setting.

Mechanism of Action

This compound functions as a selective and potent competitive antagonist of the gastrin-releasing peptide receptor (GRPR).[3] By binding to GRPR, this compound blocks the binding of the endogenous ligand GRP, thereby inhibiting the activation of downstream intracellular signaling pathways that are involved in cell proliferation and inflammation. The primary mechanism of its anti-tumor and anti-inflammatory effects is believed to be the attenuation of signals mediated by the MAPK and NF-κB pathways.[4]

Quantitative Pharmacological Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for the binding affinity (Ki or IC50 values) of this compound for the human bombesin receptor subtypes. While this compound is consistently described as a potent and selective GRPR antagonist, precise affinity values are not publicly available. One study utilizing a functional antagonist assay reported an EC50 of approximately 100 nM for this compound in inhibiting GRP-induced GRPR internalization.

Table 1: Binding Affinity of this compound for Human Bombesin Receptor Subtypes

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | IC50 (nM) |

| GRPR (BB2) | This compound | Competitive Radioligand Binding | Data Not Available | Data Not Available |

| NMBR (BB1) | This compound | Competitive Radioligand Binding | Data Not Available | Data Not Available |

| BRS-3 (BB3) | This compound | Competitive Radioligand Binding | Data Not Available | Data Not Available |

Preclinical Pharmacology

In Vitro Studies

-

Anti-proliferative Effects: this compound has been shown to inhibit the growth of various human cancer cell lines in vitro, including breast cancer (MCF-7 MIII, MDA-MB-231), and small cell lung carcinoma (SCLC).[2]

In Vivo Studies

-

Anti-Tumor Activity:

-

Small Cell Lung Carcinoma (SCLC): In nude mice xenografted with H-69 SCLC, subcutaneous treatment with this compound (10 µ g/animal/day ) for 5 weeks resulted in an approximately 50% decrease in tumor volume.[5]

-

Breast Cancer: In a study using the MXT mouse mammary cancer model, this compound was shown to inhibit the growth of both estrogen-dependent and -independent tumors.[6]

-

Colon Cancer: this compound administered via daily subcutaneous injections or continuous infusion significantly inhibited the growth of HT-29 human colon cancer xenografts in nude mice.

-

Mechanism of Anti-Tumor Action: The anti-tumor effects of this compound are associated with a significant downregulation of epidermal growth factor receptor (EGFR) levels and mRNA expression in tumor tissues.[5]

-

-

Anti-Inflammatory Activity:

-

This compound has demonstrated anti-inflammatory effects in murine models of arthritis.[6] It reduces the concentrations of pro-inflammatory cytokines such as IL-17, IL-1β, and TNF-α.

-

In a model of Porphyromonas gingivalis lipopolysaccharide (LPS)-accelerated atherosclerosis, this compound was found to suppress inflammatory responses in endothelial cells and macrophages by inhibiting the MAPK and NF-κB signaling pathways.

-

Clinical Pharmacology

A phase I clinical trial of this compound was conducted in patients with advanced solid malignancies.[4]

-

Pharmacokinetics: In humans, this compound administered subcutaneously reached plasma concentrations of over 100 ng/mL for about 8 hours. The plasma elimination half-life was determined to be between 8.6 and 10.9 hours.[4]

-

Safety and Tolerability: The primary toxicity observed was local discomfort at the injection site, particularly at higher doses. No other significant organ toxicity was detected.[4]

-

Efficacy: While no objective tumor responses were observed in the overall study population, a minor and short-lasting tumor response was noted in a patient with a GRP-expressing medullary carcinoma of the thyroid.[4]

Table 2: Summary of Phase I Clinical Trial of this compound

| Parameter | Value | Reference |

| Patient Population | Advanced solid malignancies | [4] |

| Dosing | 8 to 96 µg/kg, once or twice daily (subcutaneous) | [4] |

| Maximum Tolerated Dose | Not clearly established due to local toxicity | [4] |

| Primary Toxicity | Local discomfort at injection site | [4] |

| Plasma Half-life | 8.6 - 10.9 hours | [4] |

| Efficacy | No objective responses; one minor response | [4] |

Signaling Pathways

This compound exerts its pharmacological effects by antagonizing the GRPR and inhibiting its downstream signaling cascades. A key pathway affected is the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by P. gingivalis LPS, this compound has been shown to block the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of NF-κB target genes, including those for adhesion molecules like ICAM-1 and VCAM-1. Additionally, this compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A specific protocol for determining the binding affinity of this compound was not available in the reviewed literature. However, a general competitive radioligand binding assay protocol to determine the Ki or IC50 of a test compound for GRPR would typically involve the following steps:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the human GRPR (e.g., PC-3 cells) to a sufficient density.

-

Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of a suitable radiolabeled bombesin analogue (e.g., [125I-Tyr4]Bombesin) with the cell membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Human SCLC Xenograft Model

This protocol is based on the study by Koppán et al. (1998).[5]

-

Animal Model: Use athymic nude mice.

-

Cell Line: Human small cell lung carcinoma (SCLC) cell line H-69.

-

Tumor Implantation: Subcutaneously inject a suspension of H-69 cells into the flank of each mouse.

-

Treatment:

-

Once tumors are established, treat the mice with subcutaneous injections of this compound at a dose of 10 µ g/animal/day .

-

Continue treatment for 5 weeks.

-

-

Monitoring:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., receptor analysis, mRNA expression).

-

Conclusion

This compound is a well-characterized selective GRPR antagonist with demonstrated anti-tumor and anti-inflammatory properties in a variety of preclinical models. Its mechanism of action involves the inhibition of key signaling pathways, including NF-κB and MAPK. While a phase I clinical trial established a preliminary safety profile and pharmacokinetic parameters, further clinical development would require addressing the issue of local toxicity at the injection site. The lack of publicly available quantitative binding affinity data for this compound represents a gap in its pharmacological characterization. Nevertheless, the extensive preclinical data suggest that GRPR antagonism remains a viable strategy for the development of novel therapeutics, and this compound serves as an important tool for investigating the role of the GRP/GRPR system in health and disease.

References

- 1. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RC-3095 in Bombesin-Like Peptide Signaling: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin-like peptides, including Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), are a family of regulatory neuropeptides that exert a wide range of physiological effects by activating a specific family of G-protein coupled receptors (GPCRs). These peptides and their receptors are implicated in numerous physiological processes and have been identified as key players in the autocrine and paracrine growth of various human cancers, including those of the lung, prostate, breast, pancreas, and colon. The development of antagonists for bombesin-like peptide receptors represents a promising therapeutic strategy for these malignancies. This technical guide focuses on RC-3095, a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), and its role in modulating bombesin-like peptide signaling.

This compound, a synthetic bombesin/GRP antagonist, has been extensively studied for its ability to inhibit the growth of various cancer cell lines both in vitro and in vivo.[1][2] Its mechanism of action involves the competitive blockade of GRPR, thereby inhibiting the downstream signaling cascades that lead to cell proliferation and survival. This document provides a comprehensive overview of the molecular mechanisms of this compound, a compilation of quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Bombesin-Like Peptide Receptors and Signaling Pathways

The mammalian bombesin receptor family consists of three main subtypes: the Neuromedin B receptor (NMBR or BB1), the Gastrin-Releasing Peptide receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3). This compound primarily targets the GRPR, which is a Gq-coupled receptor.

Upon agonist binding (e.g., GRP), the GRPR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium and DAG synergistically activate Protein Kinase C (PKC).

Activated PKC and other downstream effectors can then phosphorylate a variety of cellular proteins, leading to the activation of mitogenic signaling pathways, most notably the transactivation of the Epidermal Growth Factor Receptor (EGFR). This transactivation further propagates the signal through the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to changes in gene expression that promote cell proliferation, survival, and migration. This compound acts as a competitive antagonist at the GRPR, preventing the binding of GRP and thereby inhibiting this entire signaling cascade.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings regarding its binding affinity, in vitro and in vivo anti-tumor activity.

Table 1: Comparative Binding Affinity of Bombesin Receptor Antagonists

| Compound | Receptor Target | Cell Line | Reported Affinity | Reference |

| This compound | GRPR | CFPAC-1 (Pancreatic Cancer) | - | [3] |

| RC-3940-II | GRPR | CFPAC-1 (Pancreatic Cancer) | ~50-fold higher affinity than this compound | [3] |

Note: Specific Ki or IC50 values for this compound are not consistently reported in the reviewed literature, but its potency is often compared to other antagonists like RC-3940-II.

Table 2: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |

| CFPAC-1 | Pancreatic Cancer | Cell Proliferation | 1 nM | Effectively inhibited bombesin-stimulated growth | [4] |

| CFPAC-1 | Pancreatic Cancer | Cell Proliferation | 1 µM | Totally suppressed bombesin-induced growth | [4] |

| CFPAC-1 | Pancreatic Cancer | [³H]Thymidine Incorporation | 10-100 nM | Inhibited both basal and bombesin-stimulated DNA synthesis | [4] |

| MDA-MB-231 | Breast Cancer | [³H]Thymidine Incorporation | Not specified | Suppressed DNA synthesis | [5] |

| MCF-7 MIII | Breast Cancer | [³H]Thymidine Incorporation | Not specified | Suppressed DNA synthesis | [5] |

| JAR | Choriocarcinoma | Cell Proliferation | 10 nM | Significant inhibition of cell proliferation | [6] |

| JAR | Choriocarcinoma | cAMP Production | 10 nM | Decreased cAMP levels by 70-80% after 72h | [6] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Cell Line | Treatment Protocol | Outcome | Reference |

| Small Cell Lung Carcinoma | H-69 | 10 µ g/animal/day , s.c. for 5 weeks | ~50% decrease in tumor volume (P < 0.05).[2] 29% decrease in BN/GRP receptor concentration.[2] 62.3% reduction in EGF-R levels.[2] | [2] |

| Pancreatic Cancer | CFPAC-1 | 10 µg twice a day, s.c. for 25 days | 37% decrease in final tumor weight.[4] 49% decrease in tumor growth rate.[4] | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for bombesin receptors.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[7]

-

Binding Reaction: In a 96-well plate, incubate a fixed concentration of radioligand (e.g., [¹²⁵I]Tyr⁴-bombesin) with a constant amount of membrane protein and a range of concentrations of the unlabeled competitor (this compound).[8] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled bombesin).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[7]

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

Protocol:

-

Cell Preparation and Dye Loading: Seed cells in a black, clear-bottom 96-well plate and grow to near confluency. Wash the cells with a suitable buffer (e.g., HEPES-buffered saline). Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them with the dye solution in the dark at room temperature for approximately 1 hour.[6][9][10] After loading, wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.[6]

-

Assay Procedure: Place the plate in a fluorescence plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm for Fura-2).[10]

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of a bombesin-like peptide agonist (e.g., GRP or bombesin) to stimulate calcium release.

-

Data Acquisition: Measure the fluorescence ratio (F340/F380) over time, before and after the addition of the agonist.

-

Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. Construct dose-response curves for the inhibition of the agonist-induced calcium signal by this compound to determine its IC₅₀ value.

In Vitro Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay assesses the effect of this compound on DNA synthesis, a hallmark of cell proliferation.

Protocol:

-

Cell Culture: Plate cells in a 96-well plate and culture in appropriate medium. For studies involving hormonal effects, serum-starved or charcoal-stripped serum-containing medium is often used.[5]

-

Treatment: Treat the cells with varying concentrations of this compound, either alone (to assess effects on basal proliferation) or in combination with a bombesin-like peptide agonist (to assess antagonism of stimulated proliferation).[4]

-

[³H]Thymidine Labeling: After an appropriate incubation period with the test compounds (e.g., 24-48 hours), add [³H]thymidine to each well and incubate for a further period (e.g., 4-18 hours) to allow its incorporation into newly synthesized DNA.[11]

-

Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filters.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation. Compare the counts per minute (CPM) in treated wells to control wells to determine the percentage of inhibition or stimulation.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[2]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H-69 SCLC, CFPAC-1 pancreatic cancer) into the flank of the mice.[2][4]

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a predetermined size (e.g., 50-100 mm³). Randomize the animals into treatment and control groups. Begin treatment with this compound (e.g., 10-20 µ g/day , administered subcutaneously) or a vehicle control.[2][4]

-

Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health.

-

Endpoint and Analysis: At the end of the study (e.g., after a set number of weeks or when tumors in the control group reach a maximum size), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis such as histology, immunohistochemistry, or gene expression studies.

-

Data Analysis: Compare the mean tumor volumes and final tumor weights between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation state of the ERK/MAPK pathway, a key downstream target of bombesin signaling.

Protocol:

-

Cell Lysis: After treating cells with agonists and/or this compound for the desired time, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. Capture the signal on X-ray film or with a digital imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects total ERK.

-

Analysis: Quantify the band intensities using densitometry software. The level of ERK activation is determined by the ratio of p-ERK to total ERK.

Conclusion

This compound is a well-characterized antagonist of the GRPR that effectively inhibits bombesin-like peptide signaling. Its mechanism of action, centered on the competitive blockade of the Gq-coupled GRPR, prevents the activation of downstream pathways involving PLC, calcium mobilization, PKC, and the transactivation of the EGFR/MAPK cascade. Preclinical data robustly demonstrate its ability to inhibit the proliferation of a wide range of cancer cells in vitro and to suppress tumor growth in vivo. The detailed protocols provided in this guide serve as a resource for researchers investigating the role of bombesin-like peptides in physiology and disease, and for those involved in the development of novel anti-cancer therapeutics targeting this signaling axis. Further investigation into the precise binding affinities and the development of next-generation antagonists with improved pharmacokinetic profiles remain active areas of research.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]

- 2. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. hellobio.com [hellobio.com]

- 11. cytologicsbio.com [cytologicsbio.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Proliferative Potential of RC-3095: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095, a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), has demonstrated significant anti-proliferative effects across a spectrum of preclinical cancer models. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key findings related to the anti-tumor activity of this compound. Through a comprehensive analysis of its impact on critical signaling pathways and its efficacy in both in vitro and in vivo settings, this document serves as a valuable resource for researchers investigating novel therapeutic strategies in oncology.

Introduction

Gastrin-releasing peptide (GRP) and its receptor (GRPR) play a pivotal role in regulating cell proliferation and are implicated in the pathogenesis of various human cancers.[1][2] The overexpression of GRPR in several tumor types, including those of the lung, breast, pancreas, and colon, has positioned it as an attractive target for therapeutic intervention. This compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR, thereby inhibiting the downstream signaling cascades that promote tumor growth.[3] Preclinical studies have consistently shown that this compound can induce tumor regression and inhibit the proliferation of cancer cells, highlighting its potential as an anti-cancer agent.[1][2][4]

Mechanism of Action: Targeting the GRPR Signaling Axis

This compound exerts its anti-proliferative effects by binding to GRPR and blocking the downstream signaling pathways initiated by its natural ligand, GRP. A key mechanism of action involves the indirect downregulation of the Epidermal Growth Factor Receptor (EGFR), a critical driver of cell proliferation in many cancers.[4][5]

Signaling Pathway

The binding of GRP to its receptor activates a cascade of intracellular events that promote cell growth. This compound competitively inhibits this initial step. Furthermore, the sustained blockade of GRPR by this compound leads to a significant reduction in the expression and phosphorylation of EGFR. This, in turn, attenuates the activity of major pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades.

Quantitative Data on Anti-Proliferative Effects

The efficacy of this compound has been quantified in numerous studies, demonstrating its ability to inhibit tumor growth in a dose-dependent manner. The following tables summarize key findings from preclinical investigations.

Table 1: In Vivo Anti-Proliferative Effects of this compound

| Cancer Type | Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Glioblastoma | Rat C6 glioma xenograft | 0.3 mg/kg | ~59% reduction in tumor size | [1] |

| Small Cell Lung Cancer | H-69 SCLC xenograft in nude mice | 10 µ g/animal/day , s.c. | ~50% decrease in tumor volume | [4] |

| Small Cell Lung Cancer | H-128 SCLC xenograft in nude mice | 20 µ g/day per animal, s.c. | 70% reduction in tumor volume and weight | [5] |

| Colon Cancer | HT-29 colon cancer xenograft in nude mice | 20 µ g/day , s.c. | Significant decrease in tumor volume and weight | [6] |

| Pancreatic Cancer | CFPAC-1 pancreatic cancer xenograft in nude mice | 10 µg, twice a day, s.c. | 37% decrease in final tumor weight | [2] |

Table 2: In Vitro Effects of this compound

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| MDA-MB-231 | Breast Cancer | Inhibition of cell growth | Not specified | [7] |

| MCF-7 MIII | Breast Cancer | Inhibition of cell growth | Not specified | [7] |

| CFPAC-1 | Pancreatic Cancer | Inhibition of bombesin-stimulated growth | 1 nM | [2] |

| CFPAC-1 | Pancreatic Cancer | Total suppression of bombesin-induced growth | 1 µM | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control group.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model.

Protocol:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection) at the specified dose and schedule. The control group receives the vehicle.

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for weight measurement and further analysis.

Western Blot Analysis for EGFR Phosphorylation

This protocol details the steps to assess the effect of this compound on EGFR phosphorylation.

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion

This compound has consistently demonstrated potent anti-proliferative activity in a variety of preclinical cancer models. Its mechanism of action, centered on the antagonism of GRPR and the subsequent downregulation of EGFR signaling, provides a strong rationale for its further investigation as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the full potential of this compound in the development of novel cancer therapies. Further studies are warranted to elucidate the complete spectrum of its molecular targets and to evaluate its efficacy in combination with other anti-cancer agents.

References

- 1. Anti-proliferative effect of the gastrin-release peptide receptor antagonist this compound plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of RC-3095 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RC-3095, a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), has demonstrated notable anti-tumor effects in a variety of preclinical cancer models. Its mechanism of action extends beyond direct inhibition of tumor cell proliferation, influencing the complex and dynamic tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's impact on the TME, consolidating available data on its effects on immune cells, signaling pathways, and the non-cellular components of the tumor stroma. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and drug development efforts in this promising area. While direct evidence for this compound's modulation of every TME component is still emerging, this guide synthesizes current knowledge and provides a framework for future investigation.

Core Mechanism of Action: GRPR Antagonism and Beyond

This compound is a synthetic peptide analog that competitively binds to GRPR, thereby blocking the downstream signaling initiated by its natural ligands, gastrin-releasing peptide (GRP) and bombesin. GRP is known to act as an autocrine and paracrine growth factor in several human cancers, including those of the lung, pancreas, and breast. Beyond its direct anti-proliferative effects on tumor cells, the antagonism of GRPR by this compound has broader implications for the TME.

A significant secondary effect of this compound is the downregulation of the epidermal growth factor receptor (EGF-R). Treatment with this compound has been shown to decrease both the protein levels and mRNA expression of EGF-R in tumor models. This dual blockade of two critical signaling pathways for tumor growth and survival is a key aspect of its anti-cancer activity.

Modulation of the Tumor Microenvironment

The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). This compound influences several of these components, thereby altering the supportive niche for tumor growth and progression.

Impact on Immune Cells

This compound has demonstrated significant anti-inflammatory properties that are highly relevant to the modulation of the immune landscape within the TME.

-

Tumor-Associated Macrophages (TAMs): Macrophages are a key component of the TME and can exist in a pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2) state. This compound has been shown to inhibit the polarization of macrophages towards the M1 phenotype. This is achieved, in part, by blocking the MAPK and NF-κB signaling pathways. By preventing M1 polarization, this compound may reduce the production of pro-inflammatory cytokines that can paradoxically support tumor growth and angiogenesis in some contexts. Further research is needed to fully elucidate the impact of this compound on the M1/M2 balance within tumors.

-

Neutrophils: In non-cancer inflammatory models, this compound has been observed to reduce neutrophil migration. As tumor-associated neutrophils (TANs) can have both pro- and anti-tumoral functions, the impact of this compound on TAN infiltration and function within the TME warrants further investigation.

-

T-Lymphocytes: While direct studies on the effect of this compound on tumor-infiltrating lymphocytes (TILs) are limited, its ability to modulate the cytokine milieu suggests an indirect influence. By reducing pro-inflammatory cytokines, this compound could potentially alter the recruitment and activation state of T cells within the tumor.

Effects on Stromal Cells and the Extracellular Matrix

The influence of this compound on the stromal components of the TME is an area requiring more dedicated research.

-

Cancer-Associated Fibroblasts (CAFs): There is currently limited direct evidence on the effect of this compound on CAFs. However, given that GRP can stimulate fibroblast proliferation, it is plausible that a GRPR antagonist like this compound could inhibit CAF activation and their pro-tumorigenic functions, such as ECM remodeling and secretion of growth factors.

-

Extracellular Matrix (ECM): The ECM provides structural support to the tumor and can also influence cell signaling and migration. While no studies have directly examined the effect of this compound on ECM remodeling in cancer, its known anti-inflammatory effects and potential influence on CAFs suggest it could indirectly modulate the composition and stiffness of the tumor matrix.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| H-69 SCLC Xenograft | This compound (10 µ g/animal/day , s.c.) | ~50% decrease in tumor volume | |

| HT-29 Colon Cancer Xenograft | This compound (20 µ g/day , s.c. injection or infusion) | Significant decrease in tumor volume and weight | |

| CFPAC-1 Pancreatic Cancer Xenograft | This compound (10 µg, twice daily, s.c.) | 37% decrease in final tumor weight; 49% decrease in tumor growth rate | |

| Rat C6 Glioma | This compound (0.3 mg/kg) | Tumor size reduced from 52 ± 15.5 mm³ to 21 ± 9.7 mm³ |

Table 2: Molecular Effects of this compound on Tumors

| Cancer Model | Treatment | Molecular Target | Effect | Reference |

| H-69 SCLC Xenograft | This compound (10 µ g/animal/day ) | GRPR levels | 29.0% decrease | |

| H-69 SCLC Xenograft | This compound (10 µ g/animal/day ) | EGF-R levels | 62.3% decrease | |

| H-69 SCLC Xenograft | This compound (10 µ g/animal/day ) | EGF-R mRNA | 31% decrease |

Signaling Pathways Modulated by this compound

This compound exerts its effects by interfering with key signaling cascades that drive tumor growth and inflammation.

GRPR and EGF-R Signaling

dot

Caption: this compound blocks GRP-mediated activation of GRPR and downstream signaling pathways.

NF-κB Signaling Pathway

dot

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Experimental Protocols

In Vivo Tumor Growth Assay

This protocol is adapted from methodologies used in studies with this compound in xenograft models.

-

Cell Culture: Culture the desired human cancer cell line (e.g., H-69, HT-29, CFPAC-1) in the recommended medium and conditions until ~80% confluency.

-

Animal Model: Use athymic nude mice (4-6 weeks old).

-

Tumor Inoculation: Harvest cancer cells and resuspend in sterile PBS or medium. Subcutaneously inject 5 x 10⁶ cells in a volume of 0.1-0.2 mL into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

-

Treatment: Randomize mice into control and treatment groups.

-

Control Group: Administer vehicle (e.g., sterile saline) subcutaneously daily.

-

This compound Group: Administer this compound at the desired dose (e.g., 10-20 µ g/day ) subcutaneously.

-

-

Endpoint: Continue treatment for a predetermined period (e.g., 4-5 weeks) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Cell Proliferation Assay

This protocol is based on standard cell proliferation assays used to evaluate the in vitro effects of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and/or a growth stimulus like GRP. Include a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours.

-

Quantification: Assess cell proliferation using a suitable method, such as:

-

MTT Assay: Add MTT solution to each well, incubate, and then add a solubilizing agent. Read the absorbance at the appropriate wavelength.

-

BrdU Incorporation Assay: Add BrdU to the wells for the last few hours of incubation, then fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorescent substrate.

-

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Western Blot Analysis for GRPR and EGF-R

This protocol outlines the general steps for assessing protein levels of GRPR and EGF-R in tumor tissue following this compound treatment.

-

Protein Extraction: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRPR, EGF-R, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Logical Flow and Experimental Workflow

dot

Caption: A logical workflow for investigating the effects of this compound on the tumor microenvironment.

Future Directions and Conclusion